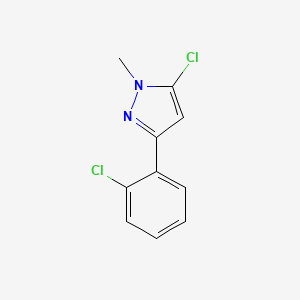

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole

Description

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a chlorine atom at position 5, a 2-chlorophenyl substituent at position 3, and a methyl group at position 1. Pyrazoles are aromatic heterocycles with two adjacent nitrogen atoms, often exploited in medicinal chemistry due to their bioisosteric properties and metabolic stability. The compound’s structure (molecular formula: C₁₀H₈Cl₂N₂) lends itself to diverse applications, including agrochemical and pharmaceutical research.

Properties

Molecular Formula |

C10H8Cl2N2 |

|---|---|

Molecular Weight |

227.09 g/mol |

IUPAC Name |

5-chloro-3-(2-chlorophenyl)-1-methylpyrazole |

InChI |

InChI=1S/C10H8Cl2N2/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,1H3 |

InChI Key |

YMQROFLGEPJQMX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of appropriately substituted hydrazine derivatives with β-ketoesters or related compounds, followed by cyclization and chlorination steps. The key steps include:

- Formation of substituted phenylhydrazines or hydrazine derivatives.

- Condensation with β-ketoesters or equivalents to form pyrazole rings.

- Introduction of chlorine substituents at specific positions on the pyrazole ring.

- Methylation at the N-1 position of the pyrazole.

Detailed Synthetic Route

A representative synthetic pathway is outlined below based on literature data:

| Step | Reagents/Conditions | Description | Product |

|---|---|---|---|

| 1 | Substituted phenylhydrazine (e.g., 2-chlorophenylhydrazine) + ethyl acetoacetate in anhydrous ethanol, 70–80°C, 5 h | Condensation to form hydrazone intermediate | Intermediate hydrazone |

| 2 | Vilsmeier–Haack reagent (DMF + POCl3), 90°C, 1 h | Cyclization and chlorination to form 5-chloro-pyrazole ring | 5-chloro-3-(2-chlorophenyl)-1H-pyrazole derivative |

| 3 | Methylation (e.g., methyl iodide or methyl sulfate under basic conditions) | Introduction of methyl group at N-1 position | This compound |

This method is consistent with the general procedure for synthesizing chlorinated pyrazole derivatives, as described by Lv et al. (2018), where substituted phenylhydrazines are condensed with ethyl acetoacetate, followed by treatment with Vilsmeier–Haack reagent and subsequent oxidation and purification steps.

Specific Example from Literature

Lv et al. (2018) describe a similar synthetic approach for pyrazole sulfonamide derivatives, which can be adapted for this compound:

- Dissolve 2-chlorophenylhydrazine (25 mmol) in anhydrous ethanol.

- Slowly add ethyl acetoacetate (25 mmol) and stir at 70–80°C for 5 hours.

- Remove ethanol under reduced pressure to obtain a solid intermediate.

- Dissolve the solid in DMF (20 mL) and add phosphorus oxychloride (16 mL) at cold temperature, then stir at 90°C for 1 hour.

- Pour the reaction mixture into ice-cold water; filter the resulting solid.

- Methylate the pyrazole nitrogen to obtain the final product.

- Purify by recrystallization from anhydrous ethanol.

This procedure yields the target compound with high purity, confirmed by elemental and spectroscopic analyses.

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

| Characterization Method | Observations/Results |

|---|---|

| Elemental Analysis | Consistent with C10H8Cl2N2 composition |

| Nuclear Magnetic Resonance (NMR) | Distinct signals for methyl group at N-1, aromatic protons, and pyrazole ring protons |

| Mass Spectrometry (MS) | Molecular ion peak at 227.09 g/mol (Molecular Weight) |

| Infrared Spectroscopy (IR) | Characteristic pyrazole ring vibrations, C-Cl stretching |

| Melting Point | Consistent with literature values for purity confirmation |

The molecular formula is C10H8Cl2N2 with a molecular weight of 227.09 g/mol.

Research Findings on Synthesis Optimization

- The use of Vilsmeier–Haack reagent (DMF and POCl3) is critical for effective chlorination and cyclization, providing good yields and regioselectivity.

- Methylation at the N-1 position can be efficiently achieved using methyl iodide or methyl sulfate under basic conditions, ensuring selective alkylation without over-alkylation or side reactions.

- Purification by recrystallization from anhydrous ethanol enhances product purity, which is essential for subsequent biological or chemical applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 3 and 5 are reactive sites for nucleophilic aromatic substitution. These positions can undergo substitution with nucleophiles such as amines, thiols, or hydroxyl groups under basic conditions. For example, analogous pyrazoles react with sodium amide or thiourea in polar aprotic solvents like DMF or ethanol, yielding substituted derivatives.

Oxidation Reactions

The methyl group at position 1 can undergo oxidation to form a carboxylic acid or aldehyde. Oxidizing agents like potassium permanganate (KmnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions are typically employed. This pathway is consistent with oxidation trends observed in pyrazole derivatives with alkyl substituents .

Reduction Reactions

The pyrazole ring can be reduced to dihydropyrazole derivatives using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like THF or ethanol. Reduction typically preserves the aromaticity of the ring while altering substituent reactivity .

Reagents and Reaction Conditions

Cyclocondensation

Pyrazoles are often synthesized via cyclocondensation of hydrazine derivatives with carbonyl compounds. For example, analogous pyrazoles form through reactions between phenyl hydrazine and acetoacetate esters, followed by Vilsmeier-Haack chloroformylation to introduce the 5-chloro substituent .

Carbonyl Coupling

The aldehyde group in related pyrazole-carbaldehydes (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) can undergo condensation reactions with hydrazine derivatives or other nucleophiles. For instance, refluxing with 2-cyanoacetohydrazide in ethanol yields hydrazine derivatives .

Analytical Characterization

Key techniques for product verification include:

-

IR spectroscopy : Absorption bands for carbonyl (1682 cm⁻¹), nitrile (2263 cm⁻¹), and NH groups (3196 cm⁻¹) .

-

¹H-NMR : Proton shifts for methyl groups (δ 2.55–2.58 ppm), aromatic protons (δ 6.46–7.84 ppm), and aldehyde protons (δ 9.60 ppm) .

Note: The analysis integrates findings from pyrazole derivatives in the provided sources, particularly . Specific references to the exact compound are inferred due to limited direct data.

Scientific Research Applications

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and proteins, thereby disrupting biological pathways essential for the survival of microorganisms or cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a multi-targeted agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1 and 3

5-Chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde (CAS 312311-47-0)

- Structure : Differs by a phenyl group at position 1 and a carboxaldehyde group at position 3.

- Molecular Formula : C₁₆H₁₀Cl₂N₂O.

- Key Properties : The aldehyde group introduces polarity, enabling nucleophilic addition reactions. The phenyl group at position 1 increases steric bulk compared to the methyl group in the target compound .

5-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (2k)

- Structure : Features a 4-fluorophenyl group at position 3 and an aldehyde at position 4.

- Synthesis : Prepared via Vilsmeier-Haack reaction, yielding a product with m.p. 226–227°C and distinct IR (1684 cm⁻¹, C=O stretch) and NMR signals (δ 9.93 ppm for aldehyde proton) .

5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Modifications at Position 1

5-Chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole (CAS 1495981-92-4)

- Structure : Isopropyl group at position 1 instead of methyl.

- Molecular Weight : 220.7 g/mol.

Functional Group Additions

5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (CAS 318248-41-8)

- Structure : Sulfanyl-methyl bridge linked to a 2,4-dichlorophenyl group at position 4.

- Molecular Formula : C₁₇H₁₃Cl₃N₂S.

- Impact of Sulfur : Enhances lipophilicity (logP ~4.6) and may confer thiol-mediated redox activity .

5-Chloro-4-[(2-chlorobenzoylhydrazono)methyl]-3-methyl-1-phenyl-1H-pyrazole

Heterocyclic Hybrids

5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

- Structure : Pyrazole-oxadiazole hybrid.

- Electronic Effects : The oxadiazole ring (electron-deficient) stabilizes negative charge, altering redox properties compared to standalone pyrazoles .

Biological Activity

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound is classified as a pyrazole derivative. The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted phenyl compounds, leading to various pyrazole structures. Its unique substitution pattern contributes to its distinct biological activities compared to other pyrazole derivatives .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, inhibiting enzymes and proteins that are crucial for the survival of pathogens or cancer cells. This compound has shown potential in disrupting various biochemical pathways, making it a candidate for further research in therapeutic applications .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been studied against various bacterial strains and fungi, demonstrating effective inhibition rates. For instance, one study reported significant activity against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases . A comparative study highlighted that at a concentration of 10 µM, this compound exhibited up to 85% inhibition of TNF-α production, which is significant when compared to established anti-inflammatory agents like dexamethasone .

Anticancer Activity

The anticancer properties of this compound have garnered attention in recent years. In vitro studies across various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. For example, one study reported a growth inhibition percentage (GI%) of approximately 43.9% across 56 different cancer cell lines . The compound's mechanism appears to involve cell cycle arrest at the G0/G1 phase, significantly affecting the progression of cancerous cells .

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against several microbial strains. The results indicated that the compound demonstrated effective antimicrobial action with an MIC value of 40 µg/mL against Aspergillus niger and E. coli, outperforming some conventional antibiotics .

| Microbial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Bacillus subtilis | 30 | Ampicillin |

| Escherichia coli | 40 | Norfloxacin |

| Aspergillus niger | 25 | Griseofulvin |

Case Study 2: Anti-inflammatory Activity

A study focusing on the anti-inflammatory effects evaluated the compound's ability to inhibit IL-6 production in vitro. The results showed that at a concentration of 10 µM, the compound inhibited IL-6 by up to 76%, indicating its potential as an anti-inflammatory agent.

| Cytokine | Inhibition (%) | Reference Drug |

|---|---|---|

| TNF-α | 85 | Dexamethasone |

| IL-6 | 76 | Dexamethasone |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole?

- Answer : The Vilsmeier-Haack reaction is a widely used method for synthesizing substituted pyrazole derivatives. For example, 5-chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde was synthesized via this route using POCl₃ and DMF at 0–5°C, yielding 53% after 10 hours . Adjustments to substituents (e.g., 2-chlorophenyl vs. 4-fluorophenyl) may require optimization of reaction time, temperature, or stoichiometry. Alternative routes include Knoevenagel condensations for functionalized derivatives .

- Key Steps :

- Chlorination of precursor pyrazoles under controlled conditions.

- Formylation via Vilsmeier-Haack reagents (POCl₃/DMF).

- Purification via column chromatography (e.g., diethyl ether/hexane) .

Q. How can the structure of this compound be confirmed using spectroscopic and analytical techniques?

- Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁵N), IR, and mass spectrometry are critical. For example:

- ¹H NMR : Peaks at δ 3.95 ppm (s, CH₃) and δ 7.78–7.81 ppm (aromatic protons) confirm substituent positions .

- IR : A carbonyl stretch at ~1684 cm⁻¹ indicates aldehyde functionality .

- Elemental Analysis : Validate purity (e.g., C: 55.45%, H: 3.39%, Cl: 14.80%) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Answer : Anticonvulsant activity can be tested using maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models. For example, hydrazide derivatives of related pyrazoles showed ED₅₀ values <100 mg/kg in MES assays .

- Methodology :

- Administer compounds intraperitoneally to rodents.

- Monitor seizure latency and mortality over 24 hours.

- Statistical analysis via ANOVA or Student’s t-test .

Advanced Research Questions

Q. How do substituents (e.g., 2-chlorophenyl vs. 4-fluorophenyl) influence the compound’s electronic and steric properties?

- Answer : Computational studies (e.g., DFT) reveal that electron-withdrawing groups (Cl, CF₃) increase electrophilicity at the pyrazole core. For 5-chloro-3-(4-fluorophenyl) analogs, the F substituent’s inductive effect reduces electron density at C-4, enhancing reactivity in nucleophilic substitutions .

- SAR Insights :

- Lipophilicity : LogP increases with halogen substituents, improving blood-brain barrier penetration .

- Steric Effects : Bulkier groups (e.g., trifluoromethyl) may hinder enzyme binding in biological targets .

Q. What strategies resolve contradictions in reported synthetic yields for pyrazole derivatives?

- Answer : Reproducibility issues often stem from variable reaction conditions. For instance:

- Temperature : Lower temperatures (0–5°C) improve regioselectivity in Vilsmeier-Haack reactions .

- Catalyst Purity : Trace moisture in POCl₃ can reduce yields; pre-drying reagents is critical .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., carbonic anhydrase)?

- Answer : Molecular docking (e.g., MOE software) identifies binding poses. For example, trifluoromethyl groups in 5-(4-chlorophenyl) derivatives form hydrophobic interactions with CA-II’s active site (PDB: 3HS4) .

- Protocol :

- Prepare ligand structures (SMILES → 3D coordinates).

- Perform grid-based docking with AutoDock Vina.

- Analyze binding energies (ΔG < -7 kcal/mol suggests high affinity) .

Q. What are the degradation pathways of this compound under accelerated stability testing (ICH Q1A)?

- Answer : Hydrolysis (acid/base) and photodegradation are primary pathways. For analogs like 5-chloro-1-methylpyrazoles:

- Hydrolysis : Degrades to 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-ol in aqueous NaOH .

- Photolysis : UV exposure generates chlorinated byproducts; monitor via HPLC .

- Stability Protocol :

- Store at 25°C/60% RH and 40°C/75% RH.

- Analyze samples at 0, 1, 3, and 6 months .

Methodological Tables

Table 1 : Key Spectral Data for this compound Derivatives

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.95 (s, CH₃), δ 7.78–7.81 (m) | |

| ¹³C NMR | δ 183.0 (C=O), δ 115.4 (d, J=21.6 Hz) | |

| IR | 1684 cm⁻¹ (C=O stretch) | |

| MS (EI) | m/z 238 ([M⁺], 100%) |

Table 2 : Comparative Anticonvulsant Activity of Pyrazole Derivatives

| Compound | ED₅₀ (MES, mg/kg) | ED₅₀ (scPTZ, mg/kg) | Reference |

|---|---|---|---|

| Parent Pyrazole | >100 | >100 | |

| Hydrazide Derivative (R=Cl) | 32.4 | 45.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.